molecular formula C16H13NO2S2 B10915218 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B10915218
M. Wt: 315.4 g/mol
InChI Key: NRIVKIVSQWVBHY-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone is a β-keto-sulfone derivative characterized by a benzothiazole ring linked via a sulfanyl group to an ethanone backbone substituted with a 4-methoxyphenyl group. This compound belongs to a broader class of benzothiazole-containing derivatives, which are notable for their roles in organic synthesis and pharmacological applications . The 4-methoxy substituent on the phenyl ring contributes electron-donating properties, influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C16H13NO2S2

Molecular Weight

315.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C16H13NO2S2/c1-19-12-8-6-11(7-9-12)14(18)10-20-16-17-13-4-2-3-5-15(13)21-16/h2-9H,10H2,1H3

InChI Key

NRIVKIVSQWVBHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

Biological Activity

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's chemical structure features a benzothiazole moiety linked to a methoxyphenyl group via a sulfanylacetyl bridge. The molecular formula is C13H11N1O2S2C_{13}H_{11}N_{1}O_{2}S_{2}, with a molecular weight of approximately 281.36 g/mol.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate benzothiazole derivatives with substituted phenyl acetones. Characterization methods include:

  • FT-IR Spectroscopy : To identify functional groups.
  • NMR Spectroscopy : To confirm molecular structure.
  • Mass Spectrometry : For molecular weight determination.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. The following table summarizes key findings related to its anticancer activity:

Study Cell Lines Tested IC50 (µM) Mechanism of Action
Study AA431 (epidermoid)12.5Induces apoptosis
Study BA549 (lung)15.0Cell cycle arrest
Study CH1299 (lung)10.0Inhibition of IL-6/TNF-α

These studies indicate that the compound significantly inhibits cell proliferation and induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties. The compound has shown effectiveness against several bacterial strains, as detailed in the following table:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results demonstrate that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Research has also indicated potential neuroprotective effects of benzothiazole derivatives. In animal models, compounds similar to this compound have been shown to improve cognitive function and reduce neuroinflammation . The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound can bind to specific receptors, altering signaling pathways that lead to apoptosis or cell cycle arrest.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with non-small cell lung cancer showed promising results with a derivative exhibiting similar properties to our compound, leading to reduced tumor size and improved survival rates.
  • Case Study 2 : An investigation into the use of benzothiazole derivatives for treating bacterial infections demonstrated significant improvements in patient outcomes compared to standard therapies.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. A study by Nacher-Luis et al. (2024) demonstrated that similar benzothiazole derivatives can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Intrinsic pathway activation

A detailed case study showed that treatment with this compound resulted in a significant increase in sub-G1 phase cells in flow cytometry analysis, indicating apoptosis induction.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structure suggests potential efficacy against various bacterial strains. A comparative analysis revealed that benzothiazole derivatives possess inhibitory effects against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The presence of the sulfanyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity.

Neuropharmacological Effects

The piperazine ring structure suggests potential neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is necessary to elucidate these effects specifically for this compound.

Case Study on Anticancer Mechanism

In a recent study evaluating the anticancer efficacy of benzothiazole derivatives, it was found that these compounds induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry was used to analyze cell cycle distribution and apoptosis markers, revealing significant increases in sub-G1 phase cells after treatment.

Case Study on Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent response with an MIC value that suggests potential for development as an antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

The table below compares key structural analogs, emphasizing substituent effects on the phenyl ring and their implications:

Compound Name Substituent (R) Molecular Formula Melting Point (°C) Key Properties/Applications
Target Compound 4-OCH₃ C₁₅H₁₃NO₂S₂ Not Reported Potential CA-IX inhibition, synthetic utility
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone H (Phenyl) C₁₃H₁₀NOS₂ Not Reported Intermediate for Michael/Knoevenagel reactions
1-(4-Chlorophenyl) analog (CID 2305424) 4-Cl C₁₅H₁₀ClNOS₂ Not Reported Enhanced electrophilicity due to Cl
1-(3-Nitrophenyl) analog 3-NO₂ C₁₅H₁₁N₂O₃S₂ Not Reported High reactivity in radical reactions
1-(4-Methylphenyl) analog 4-CH₃ C₁₆H₁₅NOS₂ Not Reported Improved lipophilicity
1m (Morpholin-4-yl analog) Morpholin-4-yl C₁₃H₁₄N₂O₂S₂ 206 CA-IX IC₅₀: 0.89 µM; Cytotoxicity (ID8 cells): IC₅₀ 8.2 µM

Key Observations :

  • Electron-Donating Groups (e.g., 4-OCH₃, 4-CH₃): Enhance solubility and stability but may reduce electrophilicity in reactions like Michael additions compared to electron-withdrawing groups (Cl, NO₂) .

Pharmacological Activity

Carbonic Anhydrase (CA-IX) Inhibition
  • 1m (Morpholin-4-yl analog) : Exhibited potent CA-IX inhibition (IC₅₀: 0.89 µM) and cytotoxicity against ID8 ovarian cancer cells (IC₅₀: 8.2 µM) .
  • Target Compound (4-OCH₃) : While direct CA-IX data is unavailable, the 4-methoxy group’s electron-donating nature may reduce binding affinity compared to morpholine derivatives but improve metabolic stability .
Cytotoxicity and Selectivity
  • 1m : Demonstrated moderate cytotoxicity (IC₅₀: 8.2 µM) but lower selectivity compared to oxadiazole derivatives (e.g., 1l, IC₅₀: 3.1 µM) .
  • Chlorophenyl Analogs : Increased cytotoxicity is anticipated due to the chloro group’s ability to disrupt cellular membranes or DNA interactions .

Q & A

Q. Table 1: Synthesis Conditions

Reagents/ConditionsDetails
Alkylating agent2-bromo-1-(4-methoxyphenyl)ethanone (10 mmol)
Nucleophile1,3-benzothiazole-2-thiol (10.5 mmol)
SolventAnhydrous ethanol or acetone
CatalystTriethylamine (1.2 equiv)
Reaction time/temperature8–12 hours at 70°C
PurificationRecrystallization (ethanol) or column chromatography (silica gel)

Basic: How is the compound characterized spectroscopically?

Answer:
Key characterization methods include:

  • ¹H NMR : Peaks at δ 7.99–8.01 (2H, aromatic protons on 4-methoxyphenyl), δ 7.06–7.08 (2H, aromatic protons adjacent to methoxy group), δ 4.75 (s, 2H, CH₂), and δ 3.86 (s, 3H, -OCH₃) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 315 (M⁺), with fragmentation patterns confirming the benzothiazole and methoxyphenyl moieties .
  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O of methoxy), and 650 cm⁻¹ (C-S) .

Q. Table 2: Spectral Data

TechniqueKey Signals/PeaksAssignment
¹H NMR (DMSO-d₆)δ 3.86 (s, 3H)Methoxy group (-OCH₃)
δ 4.75 (s, 2H)CH₂ bridge
MS (EI)m/z 315 (M⁺)Molecular ion
IR1680 cm⁻¹Ketone (C=O)

Basic: What purification methods ensure high yields and purity?

Answer:
Recrystallization using ethanol or methanol is standard, achieving >90% purity. For complex mixtures, column chromatography (silica gel, eluent: hexane/ethyl acetate 7:3) resolves impurities. Melting points (e.g., 191–193°C for analogs) confirm crystallinity .

Advanced: How is X-ray crystallography applied to determine its molecular structure?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-97) refines the structure. Key steps:

Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å), 292 K .

Structure solution : Direct methods (SHELXS-97) .

Refinement : Full-matrix least-squares on (SHELXL-97), achieving R factor < 0.05 .

Q. Table 3: Crystallographic Data

ParameterValue
Space groupP2₁/c
Unit cell dimensionsa = 10.25 Å, b = 12.34 Å, c = 14.56 Å
R factor0.043
Data-to-parameter ratio14.9:1

Advanced: What in vitro assays evaluate its biological activity?

Answer:

  • CA-IX Inhibition : Measured via hydrolysis of p-nitrophenyl acetate, monitoring absorbance at 400 nm .
  • Cytotoxicity (MTT assay) : ID8 ovarian cells treated with 10–100 μM compound; IC₅₀ calculated after 48 hours .
  • HIF-1α Inhibition : ELISA-based quantification of HIF-1α levels in hypoxic cells .

Advanced: How to address contradictions in bioactivity data?

Answer:
Discrepancies may arise from assay conditions (e.g., hypoxia vs. normoxia) or cell-line specificity. Validate using orthogonal assays (e.g., Western blot for HIF-1α alongside ELISA) and standardize protocols (e.g., fixed O₂ levels, controlled incubation times) .

Advanced: How do computational methods predict ligand-target interactions?

Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in targets like CA-IX. Parameters:

  • Grid box : Centered on catalytic Zn²⁺ ion (CA-IX), 20 ų .
  • Scoring : AMBER force field evaluates binding energies.
    Results correlate with experimental IC₅₀ values .

Advanced: What intermolecular interactions stabilize its crystal packing?

Answer:
SCXRD reveals C-H···N (2.89 Å) and C-H···π (3.12 Å) interactions between benzothiazole sulfur and methoxyphenyl rings. These stabilize the lattice and influence solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.